![molecular formula C20H21FN2O2 B6139128 N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide](/img/structure/B6139128.png)
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as "DFP-10825," is a chemical compound that has gained attention in the scientific community for its potential use in medicinal chemistry. This prolinamide derivative has been studied for its unique pharmacological properties and its potential to be used as a therapeutic agent.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DFP-10825 may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that DFP-10825 exhibits potent anti-inflammatory and analgesic effects in animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent reduction in prostaglandin production. DFP-10825 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, its use in laboratory experiments is limited by its high cost and the lack of commercial availability.
Zukünftige Richtungen
There are several potential future directions for research on DFP-10825. One area of interest is the development of novel derivatives of DFP-10825 with improved pharmacological properties. Another potential direction is the investigation of DFP-10825 as a potential therapeutic agent for the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DFP-10825 and its potential for use in clinical settings.
Synthesemethoden
The synthesis of DFP-10825 involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 3,5-dimethylphenylacetic acid with 3-fluorobenzoyl chloride in the presence of triethylamine to form an intermediate product. This intermediate is then treated with proline in the presence of a coupling agent to form the final product, DFP-10825.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential use in medicinal chemistry, specifically as a potential therapeutic agent for the treatment of various diseases. Research has shown that DFP-10825 exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-9-14(2)11-17(10-13)22-19(24)18-7-4-8-23(18)20(25)15-5-3-6-16(21)12-15/h3,5-6,9-12,18H,4,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZFVCZPJERPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.